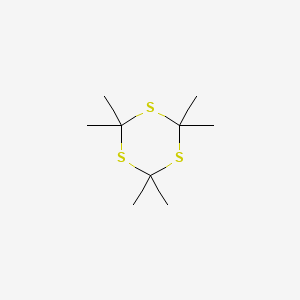

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Description

Properties

IUPAC Name |

2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S3/c1-7(2)10-8(3,4)12-9(5,6)11-7/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNWHQAWKFYFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(SC(SC(S1)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047723 | |

| Record name | Trithioacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

105.00 to 107.00 °C. @ 10.00 mm Hg | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oils | |

| Record name | Trithioacetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.062-1.068 | |

| Record name | Trithioacetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

828-26-2 | |

| Record name | Trithioacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithioacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trithioacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITHIOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0ME5B2ZWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21.8 °C | |

| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane (CAS No. 828-26-2), a heterocyclic organic compound. This document collates available data on its fundamental physical characteristics and outlines standardized experimental methodologies for their determination. A detailed synthesis pathway is also presented, accompanied by a corresponding logical relationship diagram. This guide is intended to serve as a valuable resource for professionals in research, and development, particularly in the fields of flavor chemistry, organic synthesis, and materials science.

Introduction

This compound, also known as trithioacetone, is the stable cyclic trimer of the unstable thioacetone.[1] It is a sulfur-containing heterocyclic compound with a six-membered ring composed of alternating carbon and sulfur atoms, with two methyl groups attached to each carbon atom.[1] This compound is of interest due to its applications as a flavor and fragrance intermediate, contributing to nutty, sweet, and fruity notes in various products.[2] Its natural occurrence has been reported in boiled and cooked beef.[3] A thorough understanding of its physical properties is crucial for its application, handling, and synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₉H₁₈S₃ |

| Molecular Weight | 222.434 g/mol [4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid. |

| Melting Point | 24 °C[3] |

| Boiling Point | 105-107 °C at 10 mm Hg, 263.8 °C at 760 mmHg[2] |

| Density | 1.065 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.540 |

| CAS Number | 828-26-2[4] |

| InChIKey | NBNWHQAWKFYFKI-UHFFFAOYSA-N[4] |

Experimental Protocols

This section outlines the standard experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method [5]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath of the apparatus adjacent to a thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. This range is reported as the melting point.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point (Thiele Tube Method) [8][9]

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The small tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8] The atmospheric pressure should also be recorded.[10]

Density Measurement

Density is the mass per unit volume of a substance and is an important physical property for material characterization and quality control.

Methodology: Oscillating U-tube Digital Density Meter (ASTM D4052) [11][12][13][14]

-

Apparatus: A digital density meter equipped with an oscillating U-tube is used. The instrument must be calibrated with at least two reference standards (e.g., dry air and pure water) before measurement.

-

Sample Introduction: A small, bubble-free aliquot of liquid this compound is introduced into the thermostatted measuring cell of the density meter using a syringe or an automated sampler.

-

Measurement: The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample. This period is then used to calculate the density of the sample at the specified temperature (e.g., 25 °C).

-

Data Recording: The density is typically reported in g/cm³ or kg/m ³.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application.

Methodology: Qualitative Solubility Testing [15][16]

-

Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 0.5 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period. The sample is classified as soluble if it dissolves completely, partially soluble if a significant portion dissolves, or insoluble if it remains undissolved.[17]

-

Acid/Base Solubility: To identify potential acidic or basic functional groups, solubility can also be tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[16]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds.

Methodology: ¹H and ¹³C NMR [18][19][20][21][22][23][24][25]

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Parameters: The sample is placed in the NMR spectrometer. For a routine ¹H NMR spectrum, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Acquisition and Processing: The free induction decay (FID) signal is acquired and then Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

-

Analysis: The chemical shifts (δ), integration (for ¹H), and splitting patterns (for ¹H) are analyzed to determine the structure of the molecule.

Methodology: Electron Ionization (EI) Mass Spectrometry [26][27][28][29][30]

-

Sample Introduction: A small amount of the volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. The spectrum is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed trimerization of thioacetone. Thioacetone is a highly unstable intermediate that is typically generated in situ from the reaction of acetone with hydrogen sulfide.[1]

A general procedure involves bubbling hydrogen sulfide gas through acetone in the presence of an acid catalyst.[31]

Caption: Synthesis of this compound.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound and has outlined the standard experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers and professionals working with this compound. The provided synthesis pathway and diagram further contribute to a comprehensive understanding of this important flavor and fragrance intermediate.

References

- 1. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2,2,4,4,6,6-Hexamethyl-S-trithiane | 828-26-2 [chemicalbook.com]

- 4. 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- [webbook.nist.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. thinksrs.com [thinksrs.com]

- 7. store.astm.org [store.astm.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 13. store.astm.org [store.astm.org]

- 14. knowledge.reagecon.com [knowledge.reagecon.com]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. saltise.ca [saltise.ca]

- 18. How To [chem.rochester.edu]

- 19. chem.uiowa.edu [chem.uiowa.edu]

- 20. books.rsc.org [books.rsc.org]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 22. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 25. bhu.ac.in [bhu.ac.in]

- 26. Mass Spectrometry [www2.chemistry.msu.edu]

- 27. uknml.com [uknml.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 30. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 31. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structure and Bonding of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key analytical data of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane. Also known by its common name trithioacetone, this organosulfur compound is the stable cyclic trimer of the unstable thioacetone.[1] This document consolidates crystallographic, spectroscopic, and synthetic data to serve as a core resource for professionals in research and development.

Introduction

This compound is a saturated six-membered heterocycle containing alternating sulfur and carbon atoms, with each carbon atom geminally disubstituted with two methyl groups.[1] Its stability contrasts with its monomer, thioacetone, which readily trimerizes.[1] This compound is of interest in various fields, including flavor and fragrance chemistry, and as a synthon in organic synthesis. A thorough understanding of its three-dimensional structure and chemical bonding is crucial for its application and for the prediction of its reactivity.

Molecular Structure and Bonding

The molecular structure of this compound has been established through X-ray crystallography. The six-membered ring adopts a stable chair conformation.

Crystallographic Data

X-ray crystallographic studies have provided precise measurements of bond lengths and angles within the molecule. This data is essential for understanding the steric and electronic environment of the trithiane ring.

| Parameter | Value |

| Bond Lengths | |

| C-S | 1.81-1.83 Å |

| C-C (ring to methyl) | ~1.53 Å |

| Bond Angles | |

| Angle at Sulfur (C-S-C) | ~100° |

| Angle at Carbon (S-C-S) | ~112° |

Table 1: Key crystallographic data for this compound.

The C-S bond lengths are slightly longer than a typical C-S single bond, which can be attributed to the steric strain imposed by the bulky methyl groups and the torsional strain within the ring. The bond angles around the carbon and sulfur atoms are consistent with sp³ hybridization.

Molecular Visualization

The chair conformation of the this compound molecule is depicted below. This conformation minimizes steric interactions between the axial and equatorial methyl groups.

Spectroscopic Data

Spectroscopic techniques are fundamental for the characterization and identification of this compound.

Mass Spectrometry

The electron ionization mass spectrum of the compound is available through the NIST WebBook.[2] The mass spectrum provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

| m/z | Relative Intensity | Assignment |

| 222 | ~20% | Molecular ion [M]+ |

| 207 | ~80% | [M - CH3]+ |

| 148 | ~100% | [M - C(CH3)2S]+ |

| 74 | ~90% | [C(CH3)2S]+ |

Table 2: Major fragments in the mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule in its chair conformation, the ¹H and ¹³C NMR spectra are expected to be simple. All 18 methyl protons are chemically equivalent, as are the six methyl carbons and the three ring carbons.

-

¹H NMR: A single sharp singlet is expected for the 18 equivalent methyl protons.

-

¹³C NMR: Two distinct signals are anticipated: one for the six equivalent methyl carbons and another for the three equivalent ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorptions corresponding to C-H and C-S bond vibrations.

| Wavenumber (cm⁻¹) | Vibration |

| ~2970-2870 | C-H stretching (from methyl groups) |

| ~1460 and ~1375 | C-H bending (from methyl groups) |

| ~700-600 | C-S stretching |

Table 3: Expected characteristic IR absorption bands.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed trimerization of thioacetone. Thioacetone is generated in situ from the reaction of acetone with hydrogen sulfide.

Reaction Scheme:

General Laboratory Procedure:

A detailed procedure for the synthesis of the parent compound, 1,3,5-trithiane, is available in Organic Syntheses, which can be adapted for the hexamethyl derivative.[3] The general steps are as follows:

-

A mixture of acetone and a strong acid (e.g., concentrated hydrochloric acid) is cooled in an ice bath.

-

Hydrogen sulfide gas is bubbled through the cooled solution.

-

The reaction proceeds for several hours, during which the product precipitates as a white solid.

-

The crude product is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or benzene.

Analytical Methods

Standard analytical techniques are employed for the characterization of the synthesized product:

-

Melting Point: Determination of the melting point is a quick method to assess purity. The reported melting point is approximately 24 °C.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.

-

Mass Spectrometry: GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

IR Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups.

Conclusion

This technical guide has summarized the key structural and bonding features of this compound. The molecule exists in a stable chair conformation with well-defined bond lengths and angles determined by X-ray crystallography. Its spectroscopic signatures are consistent with its high degree of symmetry. The synthesis is straightforward, involving the acid-catalyzed trimerization of thioacetone. This compilation of data serves as a valuable resource for researchers and professionals working with this compound.

References

Trithioacetone chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithioacetone, with the chemical formula C₉H₁₈S₃, is a cyclic organosulfur compound and the stable trimer of thioacetone.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its current applications. While primarily utilized in the flavor and fragrance industries, its role as a precursor to the reactive monomer thioacetone suggests potential, albeit currently underexplored, applications in organic synthesis and biochemistry. This document aims to serve as a foundational resource for researchers and professionals interested in the chemistry and potential utility of this unique sulfur-containing heterocycle.

Core Chemical and Physical Properties

Trithioacetone, systematically named 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a white to pale yellow solid at room temperature with a notably unpleasant, sulfurous odor.[2][3] It is the stable cyclic trimer of the highly unstable thioacetone.[2] Unlike its oxygen analog, triacetone, which is unstable while its monomer acetone is stable, trithioacetone exhibits significant stability.[2]

Table 1: Physicochemical Properties of Trithioacetone

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₈S₃ | [2][4] |

| Molecular Weight | 222.43 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| CAS Number | 828-26-2 | [2][4] |

| Melting Point | 21.8 °C | [2][6] |

| Boiling Point | 105-107 °C at 10 mmHg | [2][6] |

| Density | 1.0660 to 1.0700 g/mL | [2] |

| Refractive Index (nD) | 1.5390 to 1.5430 | [2] |

| Solubility | Insoluble in water; miscible in oils and soluble in alcohols. | [6][7] |

Table 2: Toxicological Data for Trithioacetone

| Parameter | Value | Species | Reference(s) |

| Oral LD50 | 2.4 g/kg | Murine models | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A | [2] |

Synthesis of Trithioacetone

The most common laboratory synthesis of trithioacetone involves the acid-catalyzed reaction of acetone with hydrogen sulfide.[8] This process proceeds through the formation of the unstable monomer, thioacetone, which then trimerizes to form the more stable trithioacetone.

Experimental Protocol: Synthesis from Acetone and Hydrogen Sulfide

This protocol is based on established methods for the synthesis of trithioacetone.[9]

Materials:

-

Acetone (600 ml)

-

Anhydrous zinc chloride (200 g), or another suitable Lewis acid catalyst

-

Hydrogen sulfide gas

-

Benzene (300 ml)

-

Water (750 ml)

Equipment:

-

Reaction vessel equipped with a stirrer, gas inlet, and cooling bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the reaction vessel, combine 600 ml of acetone and 200 g of anhydrous zinc chloride powder.

-

Cool the mixture to below 10 °C using a cooling bath while stirring.

-

Bubble hydrogen sulfide gas through the solution, maintaining the temperature below 10 °C. The reaction is exothermic, so the rate of gas addition should be controlled.

-

Continue the addition of hydrogen sulfide for approximately 7 hours. The solution will initially turn a reddish color which then fades, and a whitish precipitate will form.

-

After the gas addition is complete, continue to stir the mixture for an additional hour at room temperature.

-

Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the zinc chloride.

-

Extract the aqueous layer twice with 150 ml portions of benzene.

-

Combine the benzene extracts and wash with 150 ml of water.

-

Recover the benzene by distillation under normal pressure. The recovered benzene and any residual acetone can be reused.

-

The remaining crude oily product is then purified by vacuum distillation at 104-110 °C / 1 kPa to yield trithioacetone.

Purification: The crude product can be further purified by recrystallization.[10][11][12] The choice of solvent should be determined by testing the solubility of the crude product in various solvents to find one in which it is soluble when hot and insoluble when cold.[10]

Diagram 1: Synthesis Workflow of Trithioacetone

Caption: A flowchart illustrating the key steps in the synthesis of trithioacetone from acetone and hydrogen sulfide.

Applications and Relevance to Drug Development

Current Applications

The primary application of trithioacetone is in the flavor and fragrance industry.[13] It is also used in chemical manufacturing and as a precursor in organic synthesis.[13] One notable reaction is the pyrolysis of trithioacetone at high temperatures (500–650 °C) to generate the highly reactive monomer, thioacetone.[2]

Relevance to Drug Development

Currently, there is limited direct evidence of trithioacetone's application in drug development. However, some areas of potential interest can be inferred:

-

Precursor to Bioactive Monomer: While trithioacetone itself has not been extensively studied for biological activity, its monomer, thioacetone, has shown potential antimicrobial properties.[1] Research indicates that thioacetone may inhibit bacterial growth through the generation of reactive oxygen species (ROS).[1] Therefore, trithioacetone could be considered a stable precursor for the controlled in situ generation of thioacetone in research settings.

-

Sulfur Donor: Organosulfur compounds are crucial in various biochemical pathways.[14][15] Trithioacetone, with its high sulfur content, could potentially act as a sulfur donor in specific chemical or biochemical reactions, although this application is not yet established. The study of sulfane sulfur donors (SSDs) as antidotes for cyanide intoxication highlights the interest in novel sulfur-containing compounds for therapeutic purposes.[16]

Diagram 2: Logical Relationship of Trithioacetone to Thioacetone

Caption: The thermal decomposition of stable trithioacetone to its reactive monomer, thioacetone.

Conclusion

Trithioacetone is a well-characterized organosulfur compound with established synthesis protocols and clear applications in the flavor and fragrance industry. For researchers in the pharmaceutical and drug development sectors, its primary interest currently lies in its role as a stable precursor to the reactive and potentially bioactive monomer, thioacetone. Further investigation into the biological activities of trithioacetone and its derivatives may unveil new opportunities for its application in medicinal chemistry and related fields. This guide provides the foundational chemical knowledge necessary to explore such future research directions.

References

- 1. Thioacetone (4756-05-2) for sale [vulcanchem.com]

- 2. Trithioacetone - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- [webbook.nist.gov]

- 5. トリチオアセトン ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. Trithioacetone | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. acs.org [acs.org]

- 9. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. Trithioacetone | 828-26-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfur incorporation into biomolecules: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo comparison of sulfur donors as antidotes to acute cyanide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Hexamethyl-s-trithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexamethyl-s-trithiane (also known as trithioacetone), a sulfur-containing heterocyclic organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for hexamethyl-s-trithiane is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the hexamethyl-s-trithiane molecule, which possesses a six-membered ring with alternating carbon and sulfur atoms and two methyl groups attached to each carbon, the ¹H and ¹³C NMR spectra are expected to be simple. All 18 protons of the six methyl groups are chemically equivalent, as are the three quaternary carbons and the six methyl carbons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hexamethyl-s-trithiane

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | 1.75 | Singlet |

| ¹³C | 32.1 (CH₃) | Quartet |

| 52.8 (C) | Singlet |

Note: Predicted data based on spectral databases and chemical shift calculations. Experimental values may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of hexamethyl-s-trithiane is characterized by absorptions corresponding to C-H and C-S bond vibrations.

Table 2: Characteristic IR Absorption Bands for Hexamethyl-s-trithiane

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 2950 - 2900 | C-H Stretching | Geminal methyl groups |

| 1440 | C-H Bending | Geminal methyl groups |

| 1375 | C-H Bending | Geminal methyl groups |

| 1360 | C-H Bending | Geminal methyl groups |

| 1150 | C-H Bending | Geminal methyl groups |

| 1085 | C-S Stretching | Trithiane ring |

| 643 | C-S Stretching | Trithiane ring |

Mass Spectrometry (MS)

The mass spectrum of hexamethyl-s-trithiane provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the National Institute of Standards and Technology (NIST) database.[1][2]

Table 3: Key Mass Spectrometry Data (Electron Ionization) for Hexamethyl-s-trithiane

| m/z | Relative Intensity (%) | Assignment |

| 222 | ~20 | [M]⁺ (Molecular Ion) |

| 148 | ~30 | [M - C₄H₈S]⁺ |

| 74 | 100 | [C₃H₆S]⁺ (Base Peak) |

| 59 | ~40 | [C₃H₇]⁺ |

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of hexamethyl-s-trithiane in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer, for example, a Bruker Avance III HD 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of finely ground hexamethyl-s-trithiane (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). Use a liquid cell with appropriate window material (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the solvent-filled cell.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like hexamethyl-s-trithiane, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a compound like hexamethyl-s-trithiane is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis and structural elucidation of hexamethyl-s-trithiane.

References

CAS number 828-26-2 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Trithioacetone (CAS 828-26-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Trithioacetone, identified by CAS number 828-26-2. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity

-

Chemical Name: 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

-

Synonyms: Trithioacetone

-

CAS Number: 828-26-2

-

Molecular Formula: C₉H₁₈S₃[1]

-

Molecular Weight: 222.4 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Trithioacetone.

| Property | Value | Reference |

| Physical State | Pale yellow to yellow clear liquid or solid at room temperature.[2][3] | |

| Melting Point | 21.8 °C[4] | |

| 24 °C (lit.)[2][3] | ||

| Boiling Point | 105.00 to 107.00 °C @ 10.00 mm Hg[4] | |

| Density | 1.06300 to 1.07300 g/mL @ 25.00 °C | |

| 1.065 g/mL at 25 °C (lit.)[2][3] | ||

| Vapor Pressure | 0.0272 hPa @ 20°C; 0.0419 hPa @ 25°C[1] | |

| Flash Point | 119.48 °C (estimated) | |

| Solubility | Insoluble in water; miscible in oils.[4] | |

| Refractive Index | 1.5390 to 1.5430 | |

| n20/D 1.54 (lit.)[2][3] | ||

| LogP | 4.1 (XLogP3-AA) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample characteristics.

Melting Point Determination

The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid. A common method involves using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid Trithioacetone is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[5]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.

-

Determination: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.[6]

Boiling Point Determination (at Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum source and manometer

-

Boiling chips

Procedure:

-

Apparatus Setup: A small amount of liquid Trithioacetone (a few mL) is placed in a small flask along with a boiling chip. The flask is connected to a condenser and a vacuum source with a manometer to monitor the pressure. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

-

Pressure Adjustment: The system is evacuated to the desired pressure (e.g., 10.00 mm Hg).

-

Heating: The sample is gently heated until it begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating the boiling point at that specific pressure.[7][8] It is crucial to record both the temperature and the pressure.

Solubility Determination

Solubility is determined by observing the extent to which a substance dissolves in a particular solvent at a specified temperature.

Apparatus:

-

Test tubes or vials

-

Graduated pipettes or burettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

A small, pre-weighed amount of Trithioacetone (e.g., 10 mg) is placed in a test tube.

-

A specific volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.

-

The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period.

-

Visual inspection determines if the compound has completely dissolved. The solubility is noted as soluble, partially soluble, or insoluble.[9][10]

-

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of Trithioacetone is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of Trithioacetone in the filtered solution is determined using an appropriate analytical technique (e.g., GC-MS, HPLC), which gives the quantitative solubility.

-

Synthesis and Application Workflow

Trithioacetone is synthesized from acetone and hydrogen sulfide. It is primarily used as a flavoring agent in the food industry.

Synthesis of Trithioacetone

The synthesis of Trithioacetone involves the reaction of acetone with hydrogen sulfide in the presence of a Lewis acid catalyst.[11]

Caption: Synthesis workflow for Trithioacetone.

Application as a Flavoring Agent

Trithioacetone is valued for its complex, sulfurous, and meaty aroma profile and is used in various food products.

Caption: Application workflow of Trithioacetone as a flavoring agent.

References

- 1. scent.vn [scent.vn]

- 2. grokipedia.com [grokipedia.com]

- 3. zhishangchem.com [zhishangchem.com]

- 4. Trithioacetone | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. chemconnections.org [chemconnections.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]

Solubility Profile of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Data

The solubility of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane is dictated by its molecular structure, which features a non-polar six-membered ring with alternating sulfur and carbon atoms, and six methyl groups. This structure results in good solubility in a range of organic solvents and limited solubility in polar solvents like water. The available qualitative solubility data is summarized in the table below.

| Solvent | Common Lab Solvents | Solubility |

| Polar Solvents | Water | Essentially Insoluble |

| Ethanol | Moderate | |

| Non-Polar & Moderately Polar Solvents | Diethyl Ether | Good |

| Chloroform | Good | |

| Benzene | Good | |

| Dichloromethane | Good | |

| Hexane | Limited |

Experimental Protocol for Solubility Determination

The following is a general, representative experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, hexane)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area for dissolution.

-

Equilibration:

-

Add an excess amount of the solid this compound to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

Allow the vials to remain undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions using a suitable chromatographic method (HPLC or GC) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

-

Calculate the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

The Thermal Stability of Trithioacetone at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithioacetone, the cyclic trimer of thioacetone, is a stable organosulfur compound widely utilized in the flavor and fragrance industry and as a precursor in chemical synthesis.[1][2][3] This technical guide provides a comprehensive overview of the thermal stability of trithioacetone at room temperature, addressing its storage, handling, and chemical properties. While generally regarded as stable under ambient conditions, this paper delves into the available data, highlights knowledge gaps regarding long-term stability and decomposition kinetics at room temperature, and provides relevant experimental protocols.

Introduction

Trithioacetone, with the systematic name 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a six-membered heterocyclic compound containing alternating carbon and sulfur atoms.[4][5] It is the stable trimer of the highly unstable monomer, thioacetone.[4][6] The inherent instability of thioacetone, which readily polymerizes or trimerizes at temperatures above -20°C, underscores the contrasting stability of its cyclic trimer.[6][7][8] This stability makes trithioacetone a convenient and safe precursor for the in-situ generation of thioacetone when required.[4][7] Understanding the nuances of trithioacetone's stability at room temperature is crucial for its effective use in research, development, and commercial applications, ensuring purity, and predicting shelf life.

Physicochemical Properties of Trithioacetone

A summary of the key physicochemical properties of trithioacetone is presented in Table 1 for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₁₈S₃ | [9][10][11] |

| Molecular Weight | 222.43 g/mol | [1][9] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [10][12] |

| Melting Point | 24 °C (lit.) | [8][12][13] |

| Boiling Point | 105-107 °C at 10 mmHg (lit.) | [10][12][13] |

| Density | 1.065 g/mL at 25 °C (lit.) | [10][12][13] |

| Refractive Index | n20/D 1.54 (lit.) | [10][12][13] |

| Solubility | Slightly soluble in water; soluble in alcohols. |

Thermal Stability at Room Temperature

Recommended Storage Conditions

To ensure the long-term stability and purity of trithioacetone, the following storage conditions are recommended:

-

Keep in a cool, dry, well-ventilated place. [14]

-

Store in a tightly sealed, airtight, and chemically resistant container. [14]

-

Keep away from direct sunlight and heat sources.

-

Store locked up. [14]

Factors Affecting Stability

While specific studies on the degradation pathways of trithioacetone at room temperature are scarce, general chemical principles suggest that the following factors could influence its long-term stability:

-

Exposure to strong oxidizing agents: As a sulfide, trithioacetone may be susceptible to oxidation.

-

Presence of strong acids or bases: Although generally stable, extreme pH conditions could potentially catalyze ring-opening or other degradation reactions.

-

Prolonged exposure to UV light: Photodegradation could be a potential long-term degradation pathway.

-

Presence of catalysts: Certain metals or other catalysts could potentially lower the activation energy for decomposition, even at room temperature.

High-Temperature Decomposition: Pyrolysis

In stark contrast to its stability at room temperature, trithioacetone undergoes thermal decomposition at elevated temperatures to yield its monomer, thioacetone.[4][7] This process, known as pyrolysis or cracking, is the most common method for generating thioacetone for experimental use.[4][6][12]

Experimental Protocol for Pyrolysis of Trithioacetone

The following is a general protocol for the pyrolysis of trithioacetone to generate thioacetone:

Objective: To thermally decompose trithioacetone to produce monomeric thioacetone.

Materials:

-

Trithioacetone

-

Pyrolysis apparatus (e.g., a quartz tube furnace)

-

High-vacuum pump

-

Cold trap (e.g., a Dewar flask with liquid nitrogen or a dry ice/acetone slurry)

-

Schlenk line or other inert gas manifold

Procedure:

-

A sample of trithioacetone is placed in the pyrolysis tube.

-

The system is evacuated to a pressure of 5-20 mm of Hg.

-

The pyrolysis tube is heated to a temperature range of 500–650 °C.[4]

-

The volatile thioacetone monomer is passed through a cold trap maintained at -78 °C (dry ice/acetone) to collect the product.[4]

-

The collected thioacetone, which is an orange or brown liquid, must be kept at low temperatures (below -20 °C) to prevent rapid polymerization.[6][8]

Analytical Methods for Purity Assessment

Assessing the purity of trithioacetone over time is essential for determining its stability. Several analytical techniques can be employed for this purpose:

| Method | Principle | Application for Trithioacetone |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | To quantify the purity of trithioacetone and detect any volatile degradation products. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary and mobile phase. | To assess the purity and identify non-volatile impurities or degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | ¹H and ¹³C NMR can be used to confirm the structure of trithioacetone and detect any structural changes or impurities.[16] |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | To identify the functional groups present and monitor for changes that may indicate degradation.[16] |

| Melting Point Determination | A pure substance has a sharp, well-defined melting point. | A depression or broadening of the melting point range can indicate the presence of impurities. |

Visualizing Stability and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the relationship between thioacetone and trithioacetone and a general workflow for assessing chemical stability.

Caption: Relationship between unstable thioacetone and stable trithioacetone.

Caption: General workflow for assessing the stability of trithioacetone.

Conclusion and Future Perspectives

Trithioacetone is a compound of significant commercial and scientific interest, valued for its stability in contrast to its monomer. The available literature and safety data consistently indicate that trithioacetone is stable at room temperature under recommended storage conditions. However, there is a notable absence of quantitative studies on its long-term stability, degradation kinetics, and a definitive shelf life under various ambient scenarios.

For researchers, scientists, and drug development professionals, this knowledge gap is significant. Future research should focus on:

-

Long-term stability studies: Quantitative analysis of trithioacetone purity over extended periods at controlled room temperature and humidity.

-

Accelerated stability testing: Employing elevated temperatures (e.g., 40°C) to predict long-term stability and determine the Arrhenius parameters for any potential low-level degradation.

-

Forced degradation studies: Exposing trithioacetone to stress conditions (e.g., strong oxidizers, acids, bases, UV light) to identify potential degradation products and pathways.

A more comprehensive understanding of the subtle aspects of trithioacetone's stability at room temperature will enhance its application, ensure the quality and reliability of products in which it is used, and provide a more complete safety and handling profile.

References

- 1. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tropical trithiane, 828-26-2 [thegoodscentscompany.com]

- 3. CN1413993A - Synthetic method of trithioaceton and its homologous compound - Google Patents [patents.google.com]

- 4. Trithioacetone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thioacetone - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. This compound | CAS#:828-26-2 | Chemsrc [chemsrc.com]

- 9. nbinno.com [nbinno.com]

- 10. 828-26-2 CAS MSDS (2,2,4,4,6,6-Hexamethyl-S-trithiane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. GSRS [precision.fda.gov]

- 12. 2,2,4,4,6,6-Hexamethyl-S-trithiane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. scientificlabs.com [scientificlabs.com]

- 14. synerzine.com [synerzine.com]

- 15. webqc.org [webqc.org]

- 16. Trithioacetone | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Nomenclature of Hexamethyl-1,3,5-trithiane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic nomenclature for 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane and its derivatives, in accordance with IUPAC standards. It includes physicochemical data, experimental protocols for the synthesis of the parent ring structure, and visual diagrams to clarify structural and procedural concepts.

The Core Structure: 1,3,5-Trithiane

The foundation of this class of compounds is 1,3,5-trithiane, a heterocycle with the formula (CH₂S)₃.[1] This molecule consists of a six-membered ring characterized by alternating methylene bridges and thioether groups (sulfur atoms).[1][2] It is the stable, cyclic trimer of the otherwise unstable thioformaldehyde.[1][2] According to the Hantzsch-Widman system of nomenclature for heterocyclic compounds, the heteroatoms (sulfur, in this case) are given the lowest possible locants, leading to the systematic name 1,3,5-trithiane.[3][4]

Nomenclature of the Parent Compound: this compound

The subject of this guide, commonly known by the trivial name trithioacetone , is a fully substituted derivative of the 1,3,5-trithiane ring.[5][6] It is the stable cyclic trimer of thioacetone (propane-2-thione), an unstable thioketone.[5][6]

The systematic IUPAC name is This compound .[6][7] This name is derived as follows:

-

1,3,5-Trithiane : This defines the parent heterocyclic ring, with sulfur atoms at positions 1, 3, and 5.

-

2, 2, 4, 4, 6, 6 : These are the locants (positions) on the ring. The carbon atoms are located at positions 2, 4, and 6.

-

Hexa- : A multiplier prefix indicating that there are six of the same substituent.

-

methyl : The name of the substituent group (-CH₃) that replaces the hydrogen atoms on the carbons of the parent trithiane ring.

Each carbon atom in the ring is bonded to two methyl groups, resulting in the full systematic name.[6]

Caption: IUPAC numbering of this compound.

Nomenclature of Hexamethyl-1,3,5-trithiane Derivatives

Derivatives are named using standard IUPAC substitutive nomenclature rules. The this compound structure is considered the parent compound, and any modifications are named as substituents.

The logical workflow for naming a derivative is as follows:

-

Identify the Parent Structure : The core is always the 1,3,5-trithiane ring.

-

Identify and Name All Substituents : Determine all groups attached to the parent ring that are not part of the "hexamethyl" designation.

-

Number the Ring for Lowest Locants : Number the ring starting from a heteroatom to give the substituents the lowest possible numbers. The established priority for heteroatoms is O > S > N.[3] For trithiane, numbering can start at any sulfur. The direction of numbering is chosen to assign the lowest locants to substituents.

-

Name Substituents on Methyl Groups : If a substituent is on one of the six methyl groups, it is named as a substituted methyl group (e.g., "hydroxymethyl" for -CH₂OH). The location is indicated by the number of the carbon on the parent ring to which that methyl group is attached.

-

Alphabetize Substituents : Arrange all substituent names in alphabetical order. Prefixes like "di-", "tri-", etc., are ignored for alphabetization.

-

Assemble the Full Name : Combine the parts in the order: (locants)-(substituent names)-(parent name).

Caption: Logical workflow for naming derivatives of hexamethyl-1,3,5-trithiane.

Example: Consider a derivative where one methyl group on the C-2 carbon is replaced by a hydroxymethyl group (-CH₂OH).

-

Parent : this compound.

-

Modification : One methyl at C-2 is now a hydroxymethyl. The parent name implicitly includes two methyls at C-2. We must now explicitly name all substituents.

-

Substituents : Five methyl groups and one hydroxymethyl group.

-

Numbering : The substituent is at position 2.

-

Full Name : (2,4,4,6,6-pentamethyl-1,3,5-trithian-2-yl)methanol.

Physicochemical and Spectroscopic Data

Quantitative data for the parent compound, this compound, are summarized below for reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈S₃ | [7][8] |

| Molecular Weight | 222.43 g/mol | [5][9] |

| CAS Number | 828-26-2 | [7][8] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [10] |

| Melting Point | 21.8 - 24 °C | [6][7][11][12] |

| Boiling Point | 105 - 107 °C @ 10 mmHg | [6][7][11] |

| Density | 1.062 - 1.070 g/mL @ 25 °C | [6][7][10] |

| Refractive Index (n²⁰/D) | 1.537 - 1.545 | [6][7][10] |

| Solubility | Insoluble in water; miscible in oils | [7] |

| Ionization Energy | 7.95 ± 0.05 eV | [13] |

| Mass Spectrum | Data available from NIST | [8][14] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and study of these compounds. Below is a protocol for the synthesis of the unsubstituted parent ring and a general workflow applicable to heterocyclic synthesis.

Protocol 1: Synthesis of 1,3,5-Trithiane (sym-Trithiane)

This procedure is adapted from a verified Organic Syntheses protocol for creating the foundational ring structure.[15]

Materials:

-

36% Formaldehyde solution (326 g, 3.9 moles)

-

Concentrated Hydrochloric Acid (sp. gr. 1.18, 700 cc)

-

Hydrogen Sulfide (gas)

-

Benzene (for recrystallization)

-

Tall glass cylinder, gas inlet tube, filtration apparatus.

Procedure:

-

Combine the formaldehyde solution and concentrated hydrochloric acid in a tall glass cylinder.[15]

-

Pass hydrogen sulfide gas through the solution until no more precipitate is formed. This process may take 12 to 24 hours.[15]

-

Periodically remove the accumulated crystalline precipitate by filtration to facilitate the reaction.[15]

-

Collect the crude product, which should be fine, nearly colorless needles. A typical crude yield is approximately 98%.[15]

-

Purify the product by recrystallization from boiling benzene. Use a hot filtration method to handle the large volume of solvent and product.[15]

-

Cool the hot filtrate to allow the pure 1,3,5-trithiane to crystallize. Filter and dry the final product. The reported melting point of the pure product is 210–213 °C.[15]

Caption: Experimental workflow for the synthesis of the parent 1,3,5-trithiane ring.

Note on Synthesis of this compound: The direct synthesis involves the trimerization of thioacetone, which is often generated in situ. One method involves reacting acetone with hydrogen sulfide in the presence of an acid catalyst, which yields a mixture containing trithioacetone.[6]

This guide provides the foundational knowledge for understanding, naming, and working with hexamethyl-1,3,5-trithiane and its derivatives, serving as a vital resource for professionals in chemistry and drug development.

References

- 1. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]

- 2. 1,3,5-Trithiane [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Trithiane | C3H6S3 | CID 9264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Trithioacetone - Wikipedia [en.wikipedia.org]

- 7. Trithioacetone | C9H18S3 | CID 13233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- [webbook.nist.gov]

- 9. Hexamethyl-1,3,5-trithiane | TargetMol [targetmol.com]

- 10. 2,2,4,4,6,6-Hexamethyl-S-trithiane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound | CAS#:828-26-2 | Chemsrc [chemsrc.com]

- 13. 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- [webbook.nist.gov]

- 14. 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electron ionization (EI) mass spectrum of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, also known as trithioacetone. The information presented herein is intended to assist in the identification, characterization, and quality control of this compound in a laboratory setting.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in Table 1. The molecular ion is observed at m/z 222.

Table 1: Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 65 | [C3H5]+ |

| 43 | 100 | [C3H7]+ |

| 58 | 40 | [C2H6S]+• |

| 73 | 85 | [C3H5S]+ |

| 117 | 95 | [C5H9S2]+ |

| 149 | 30 | [C6H13S2]+ |

| 207 | 45 | [C8H15S3]+ |

| 222 | 25 | [C9H18S3]+• (Molecular Ion) |

Experimental Protocols

The mass spectrum data presented was obtained using electron ionization mass spectrometry. While the specific instrument parameters for the reference spectrum may vary, a general experimental protocol for such an analysis is as follows:

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) is typically employed.

Sample Introduction: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or methanol, is injected into the gas chromatograph. The GC separates the analyte from any impurities before it enters the mass spectrometer.

Ionization: Electron ionization is achieved in the ion source.[1][2] The sample molecules in the gaseous state are bombarded with a beam of electrons, typically with an energy of 70 eV.[1] This energy is sufficient to cause ionization and induce fragmentation of the molecule.[2]

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Pathway

The fragmentation of this compound under electron ionization proceeds through a series of characteristic steps initiated by the formation of the molecular ion (m/z 222). The proposed fragmentation pathway is illustrated in the diagram below. The initial loss of a methyl radical leads to the formation of the abundant ion at m/z 207. Subsequent ring cleavage and further fragmentation produce the other major ions observed in the spectrum.

Caption: Proposed fragmentation pathway of this compound.

This technical guide provides essential data and a theoretical framework for understanding the electron ionization mass spectrum of this compound. The provided information should be valuable for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of Trithioacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithioacetone, formally known as 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is a sulfur-containing heterocyclic organic compound with a rich history intertwined with the famously malodorous thioacetone. First synthesized in the late 19th century, its discovery was a byproduct of the quest to understand the chemistry of thioketones. This technical guide provides a comprehensive overview of the discovery and historical synthesis of trithioacetone, presenting key quantitative data in structured tables, detailing experimental protocols from historical and modern sources, and visualizing the synthetic pathways using the DOT language for Graphviz. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the chemistry of organosulfur compounds.

Discovery and Historical Context

Trithioacetone was first synthesized in 1889 by German chemists Eugen Baumann and E. Fromm at the University of Freiburg.[1] Their work was a foundational exploration into the synthesis of thioketones, the sulfur analogues of ketones. The primary objective of their experiments was the synthesis of thioacetone, the simplest thioketone. However, they discovered that thioacetone is highly unstable at room temperature and readily trimerizes to form the more stable cyclic compound, trithioacetone.[1]

The initial synthesis was infamous for the extraordinarily foul odor of the thioacetone byproduct, which reportedly spread throughout the city of Freiburg, causing widespread discomfort.[1] This notorious smell has become a legendary anecdote in the field of chemistry. Despite the olfactory challenges, Baumann and Fromm successfully isolated and characterized trithioacetone, laying the groundwork for future research into thioketone chemistry.

Synthesis of Trithioacetone

The classical synthesis of trithioacetone involves the reaction of acetone with hydrogen sulfide in the presence of an acid catalyst.[1][2] This method, originating from Baumann and Fromm's initial work, remains a common approach for its preparation. The reaction proceeds through the formation of the unstable monomer, thioacetone, which then undergoes acid-catalyzed trimerization to yield the stable six-membered ring of trithioacetone.

A significant byproduct of this reaction is 2,2-propanedithiol, which is formed in considerable amounts.[3] The ratio of trithioacetone to the dithiol can be influenced by the reaction conditions.

Key Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of trithioacetone.

Table 1: Physical and Chemical Properties of Trithioacetone

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈S₃ | [4] |

| Molecular Weight | 222.43 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [5] |

| Melting Point | 24 °C | [6] |

| Boiling Point | 105-107 °C at 10 mmHg | [6] |

| Density | 1.065 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.54 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Table 2: Spectroscopic Data of Trithioacetone

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| ¹H NMR | δ 1.65 ppm (s, 18H) | [7] |

| ¹³C NMR | δ 30 ppm (CH₃), δ 55 ppm (ring C) | [7] |

| Infrared (IR) | 2960, 2870 cm⁻¹ (C-H stretch), 710, 680 cm⁻¹ (C-S stretch) | [7] |

| Mass Spectrometry (MS) | m/z 222 (M⁺) | [7] |